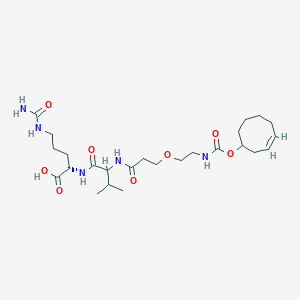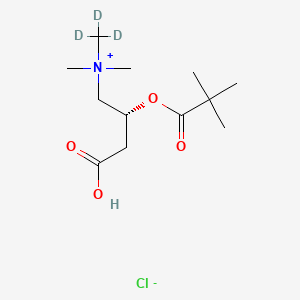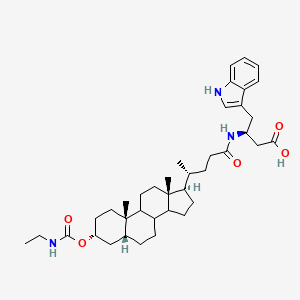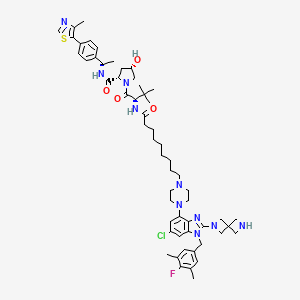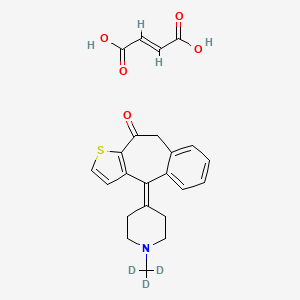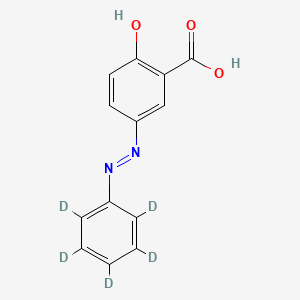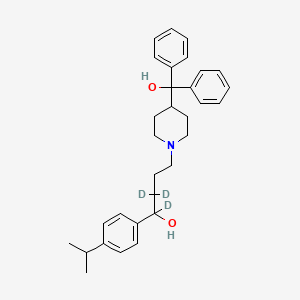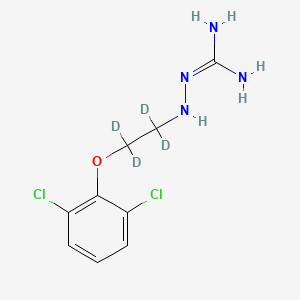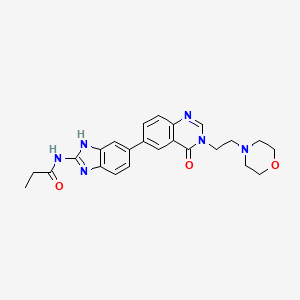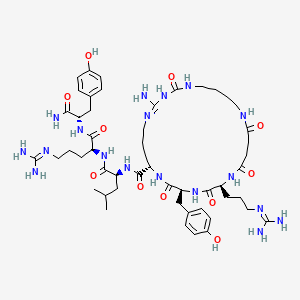
Y4R agonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Y4R agonist-1 is a potent agonist of the neuropeptide Y4 receptor, exhibiting a high affinity with an inhibition constant (K_i) value of 0.048 nM . The Y4 receptor is part of the neuropeptide Y receptor family, which includes Y1, Y2, Y4, and Y5 receptors. These receptors are involved in various physiological processes, including the regulation of food intake, energy expenditure, and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Y4R agonist-1 involves the incorporation of specific amino acids and peptide sequences. One of the synthetic routes includes the use of carbamoylated arginine and aza-amino acids into oligopeptides derived from the C-termini of endogenous agonists . The reaction conditions typically involve peptide coupling reactions, which are carried out under controlled temperature and pH conditions to ensure the correct formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by purification to obtain the final product .
化学反応の分析
Types of Reactions
Y4R agonist-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide sequence.
Reduction: This reaction can reduce disulfide bonds, if present, within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and reaction time to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, substitution of specific amino acids can lead to the formation of peptide analogues with higher affinity or selectivity for the Y4 receptor .
科学的研究の応用
Y4R agonist-1 has several scientific research applications, including:
Chemistry: Used as a tool to study peptide-receptor interactions and to develop new peptide-based drugs.
Biology: Investigated for its role in regulating food intake, energy expenditure, and metabolism.
Industry: Used in the development of new pharmaceuticals targeting the neuropeptide Y receptor family.
作用機序
Y4R agonist-1 exerts its effects by binding to the neuropeptide Y4 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include the Y4 receptor and associated G proteins, which mediate the downstream effects on metabolism and energy expenditure .
類似化合物との比較
Similar Compounds
Similar compounds include other agonists and antagonists of the neuropeptide Y receptor family, such as:
- Y1R agonists
- Y2R agonists
- Y5R agonists
Uniqueness
Y4R agonist-1 is unique due to its high affinity and selectivity for the Y4 receptor, making it a potent tool for studying the specific functions of this receptor. Compared to other neuropeptide Y receptor agonists, this compound has shown promising potential as a therapeutic agent for obesity and metabolic disorders .
特性
分子式 |
C51H80N18O11 |
|---|---|
分子量 |
1121.3 g/mol |
IUPAC名 |
(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide |
InChI |
InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1 |
InChIキー |
HRFROEUEVCIDOO-BGBFCPIGSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


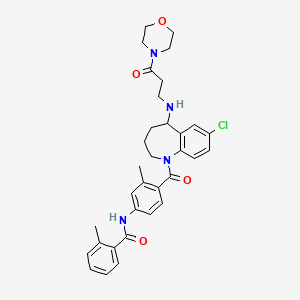
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)

![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
